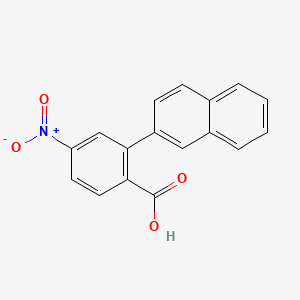

2-(Naphthalen-2-YL)-4-nitrobenzoic acid

Übersicht

Beschreibung

2-(Naphthalen-2-YL)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthalene ring and a nitrobenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-YL)-4-nitrobenzoic acid typically involves the nitration of 2-(Naphthalen-2-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-2-YL)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The naphthalene ring can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(Naphthalen-2-YL)-4-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Naphthoquinones and other oxidized products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential use in drug development due to its structural similarity to other bioactive compounds. Its nitro group can be reduced to form amines, which are often key intermediates in pharmaceuticals. Research indicates that derivatives of 4-nitrobenzoic acid exhibit antimicrobial and anti-inflammatory properties, making them candidates for further pharmacological studies.

Case Study : A study demonstrated that derivatives of 2-(Naphthalen-2-YL)-4-nitrobenzoic acid showed significant antibacterial activity against common pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications.

Materials Science

In materials science, this compound is utilized as a precursor in the synthesis of advanced materials such as polymers and nanocomposites. Its ability to participate in various chemical reactions allows it to serve as a functional monomer in polymerization processes.

Data Table: Applications in Materials Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for creating functional polymers |

| Nanocomposite Formation | Acts as a coupling agent in composite materials |

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for the detection and quantification of other substances. Its strong UV absorbance properties make it useful in spectrophotometric analyses.

Case Study : In one analytical method, this compound was used to develop a spectrophotometric assay for the determination of trace metals in environmental samples, showcasing its utility in environmental monitoring.

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-2-YL)-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Naphthalen-2-YL)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrobenzoic acid: Lacks the naphthalene ring, resulting in different physical and chemical properties.

2-(Naphthalen-2-YL)-4-aminobenzoic acid:

Uniqueness

2-(Naphthalen-2-YL)-4-nitrobenzoic acid is unique due to the presence of both a naphthalene ring and a nitrobenzoic acid moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biologische Aktivität

2-(Naphthalen-2-YL)-4-nitrobenzoic acid is a compound of significant interest due to its unique structural features, which include a naphthalene ring and a nitrobenzoic acid moiety. This combination potentially imparts various biological activities, making it a subject of research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant studies and data.

This compound can undergo several chemical reactions, including reduction, substitution, and oxidation. The nitro group is particularly reactive and can be reduced to an amino group, which may enhance its biological activity by interacting with various molecular targets within biological systems.

The mechanism of action involves interaction with enzymes or receptors, leading to biochemical effects that may include cytotoxicity or modulation of signaling pathways associated with inflammation and cell proliferation. The compound's structure allows it to form reactive intermediates that interact with cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its potential against various pathogens, including bacterial strains. The compound's activity may be attributed to its ability to disrupt microbial cell integrity or inhibit essential metabolic pathways.

Anticancer Properties

In vitro studies have suggested that this compound possesses anticancer properties. It has been evaluated for its cytotoxic effects on different cancer cell lines. For instance, the reduction of the nitro group can lead to the formation of reactive species that induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Activity : A study published in a peer-reviewed journal evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Naphthalene + Nitro group | Antimicrobial, Anticancer |

| 4-Nitrobenzoic acid | Nitro group only | Limited biological activity |

| 2-(Naphthalen-2-YL) benzoic acid | Naphthalene only | Lower reactivity |

| 2-(Naphthalen-2-YL)-4-aminobenzoic acid | Naphthalene + Amino group | Potentially enhanced biological activity |

Eigenschaften

IUPAC Name |

2-naphthalen-2-yl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(20)15-8-7-14(18(21)22)10-16(15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOFNQWEHPARRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618694 | |

| Record name | 2-(Naphthalen-2-yl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-36-6 | |

| Record name | 2-(Naphthalen-2-yl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.